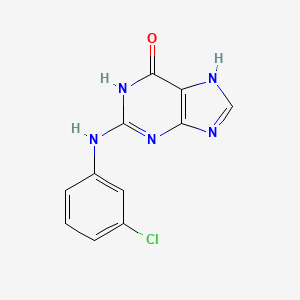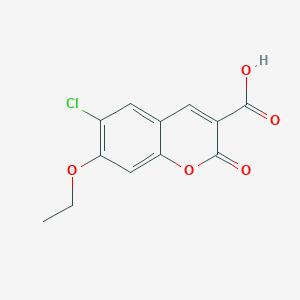
3-Bromo-8-methylquinoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-8-methylquinoline-6-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C11H8BrNO2 It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds
准备方法
合成路线和反应条件:
3-溴-8-甲基喹啉-6-羧酸的合成通常涉及 8-甲基喹啉-6-羧酸的溴化反应。一种常见的方法是在铁或氯化铝等催化剂存在下使用溴。反应在受控条件下进行,以确保在喹啉环上的所需位置进行选择性溴化。
工业生产方法:
该化合物的工业生产可能涉及使用自动化系统来控制温度、压力和试剂添加的大规模溴化反应。使用连续流动反应器可以提高过程的效率和安全性,从而能够生产高纯度的 3-溴-8-甲基喹啉-6-羧酸。
化学反应分析
反应类型:
取代反应: 3-溴-8-甲基喹啉-6-羧酸中的溴原子可以通过取代反应被其他亲核试剂取代。这些反应的常用试剂包括叠氮化钠、氰化钾和各种胺。
氧化反应: 喹啉环上的甲基可以被氧化成羧酸或醛。通常使用高锰酸钾或三氧化铬等试剂进行这些反应。
还原反应: 使用氢化铝锂或硼氢化钠等还原剂可以将羧酸基团还原成醇或醛。
常用试剂和条件:
取代: 在升高的温度下,在 DMF 中使用叠氮化钠。
氧化: 在回流下,在水溶液中使用高锰酸钾。
还原: 在低温下,在干燥的乙醚中使用氢化铝锂。
主要产物:
取代: 形成叠氮基、氰基或氨基衍生物。
氧化: 形成羧酸或醛。
还原: 形成醇或醛。
科学研究应用
化学:
3-溴-8-甲基喹啉-6-羧酸用作合成各种杂环化合物的中间体。它可以作为构建更复杂分子的基础结构,这些分子具有潜在的生物活性。
生物学:
在生物学研究中,该化合物用于研究喹啉衍生物与生物靶标的相互作用。它可以用于开发用于成像和诊断应用的新探针。
医药:
该化合物在药物化学中具有潜在的应用,用于开发新药。喹啉衍生物以其抗疟疾、抗菌和抗癌特性而闻名。3-溴-8-甲基喹啉-6-羧酸可以作为合成新治疗剂的起始原料。
工业:
在工业领域,该化合物可用于生产染料、颜料和其他材料。其独特的化学性质使其适用于材料科学的各种应用。
作用机制
3-溴-8-甲基喹啉-6-羧酸的作用机制取决于其具体应用。在药物化学中,它可能与生物靶标相互作用,例如酶、受体或 DNA。溴原子和羧酸基团可以与靶分子形成氢键和其他相互作用,从而影响其活性和功能。
分子靶标和途径:
酶: 抑制或激活参与代谢途径的特定酶。
受体: 结合受体以调节其活性。
DNA: 插入 DNA 中以破坏复制和转录过程。
相似化合物的比较
类似化合物:
- 8-溴-6-甲基喹啉-3-羧酸
- 6-溴-2,8-二甲基喹啉-3-羧酸乙酯
- 4-羟基-6-甲基喹啉-3-羧酸
比较:
3-溴-8-甲基喹啉-6-羧酸由于溴原子和羧酸基团在喹啉环上的特定位置而具有独特之处。这种结构排列会影响其反应性和与其他分子的相互作用。与类似化合物相比,它可能表现出不同的生物活性和化学性质,使其成为各种应用中的一种有价值的化合物。
属性
分子式 |
C11H8BrNO2 |
|---|---|
分子量 |
266.09 g/mol |
IUPAC 名称 |
3-bromo-8-methylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2/c1-6-2-8(11(14)15)3-7-4-9(12)5-13-10(6)7/h2-5H,1H3,(H,14,15) |
InChI 键 |
FPQLKQNLQREHEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=CC(=CN=C12)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11855450.png)










![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)

